Chemical Structure Analysis of 2-Fluoro-4-propylbenzoic Acid: A Comprehensive Guide for Advanced Materials and Pharmaceutical Applications
Chemical Structure Analysis of 2-Fluoro-4-propylbenzoic Acid: A Comprehensive Guide for Advanced Materials and Pharmaceutical Applications
Executive Summary
As a Senior Application Scientist specializing in molecular characterization, I frequently encounter fluorinated aromatic building blocks that serve as the critical backbone for advanced materials and active pharmaceutical ingredients (APIs). 2-Fluoro-4-propylbenzoic acid (CAS: 182116-30-9) is a prime example of such a molecule[1]. Its unique structural topology—combining a hydrogen-bonding carboxylate, an electron-withdrawing ortho-fluorine, and a lipophilic para-propyl chain—makes it an indispensable intermediate in the synthesis of hydrogen-bonded liquid crystals (HBLCs)[2] and highly selective pharmacological agents[3].
This whitepaper provides an in-depth, expert-level guide to the structural elucidation of 2-fluoro-4-propylbenzoic acid. By moving beyond mere data reporting, this guide explains the causality behind specific analytical signals and establishes self-validating experimental protocols to ensure absolute structural integrity during research and development.
Molecular Architecture & Substituent Causality
The macroscopic properties of 2-fluoro-4-propylbenzoic acid (Molecular Formula: C₁₀H₁₁FO₂; MW: 182.19 g/mol ) are directly dictated by its rationally designed substituents[1]. Understanding the electronic and steric interplay of these groups is essential before attempting spectroscopic analysis.
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The Ortho-Fluorine (C2): Fluorine provides significant steric hindrance compared to a hydrogen atom while exerting a strong inductive electron-withdrawing effect. In liquid crystal applications, this lateral fluorination increases the transverse dipole moment, which effectively lowers the threshold voltage of the resulting mesogens[2]. Analytically, it lowers the pKa of the adjacent carboxylic acid and introduces complex spin-spin coupling in Nuclear Magnetic Resonance (NMR) spectroscopy.
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The Para-Propyl Group (C4): This short alkyl chain introduces necessary flexibility and lipophilicity, stabilizing nematic and smectic mesophases in supramolecular assemblies[4].
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The Carboxylic Acid (C1): Acts as both a strong proton donor and acceptor, driving the formation of discrete hydrogen-bonded heterodimers in the solid state and in non-polar solutions[2].
Fig 1. Logical causality map linking the structural substituents of 2-Fluoro-4-propylbenzoic acid to their macroscopic properties and advanced applications.
Comprehensive Spectroscopic Elucidation
To definitively confirm the structure and purity of this compound, a multi-modal analytical approach is required. The following data synthesis explains the mechanistic reasons behind the observed signals.
High-Resolution ¹H and ¹⁹F NMR Spectroscopy
The ¹H NMR spectrum of 2-fluoro-4-propylbenzoic acid is a masterclass in spin-spin coupling causality[4]. The presence of the ¹⁹F nucleus (Spin = ½) splits the aromatic proton signals, creating distinct multiplets that serve as an internal validation of the regiochemistry.
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H6 Proton (Apparent Triplet at 7.83 ppm): The proton at the C6 position is ortho to H5 and meta to the fluorine atom. In a non-fluorinated analog, this would be a doublet. However, the ortho-proton coupling ( 3JHH ) and the meta-fluorine coupling ( 4JHF ) are coincidentally nearly identical (~7.8 Hz). This overlap causes the doublet of doublets to collapse into a pseudo-triplet[4].
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H3 Proton (Doublet of Doublets at 6.93 ppm): Located between the fluorine and the propyl group, this proton exhibits a massive ortho-fluorine coupling ( 3JHF=11.9 Hz) and a small meta-proton coupling to H5 ( 4JHH=1.0 Hz)[4]. This large 11.9 Hz splitting is the definitive diagnostic marker that the fluorine is ortho to H3.
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H5 Proton (Doublet of Doublets at 6.99 ppm): Coupled to H6 ( 3JHH=7.7 Hz) and H3 ( 4JHH=2.0 Hz)[4].
Mass Spectrometry (LC-MS) Causality
For mass spectrometry, Electrospray Ionization in Negative Mode (ESI-) is the most logical choice. The ortho-fluorine atom withdraws electron density from the aromatic ring, stabilizing the conjugate base and lowering the pKa of the carboxylic acid. This ensures near-quantitative deprotonation in the MS source, yielding a highly abundant [M−H]− ion at m/z 181.07.
Quantitative Data Summary
| Analytical Technique | Signal / Shift | Multiplicity & J-Coupling | Assignment & Mechanistic Causality |
| ¹H NMR (400 MHz) | 7.83 ppm | t, J = 7.8 Hz | H6 ; Pseudo-triplet due to overlapping 3JHH and 4JHF couplings[4]. |
| ¹H NMR (400 MHz) | 6.99 ppm | dd, J = 7.7, 2.0 Hz | H5 ; Standard ortho/meta coupling to adjacent protons[4]. |
| ¹H NMR (400 MHz) | 6.93 ppm | dd, J = 11.9, 1.0 Hz | H3 ; Large 11.9 Hz splitting is diagnostic of ortho-F coupling[4]. |
| ¹H NMR (400 MHz) | 2.60 ppm | t, J = 7.0 Hz | Ar-CH₂ ; Benzylic protons of the propyl chain[4]. |
| ¹⁹F NMR (376 MHz) | ~ -112.0 ppm | s (multiplet decoupled) | Ar-F ; Highly shielded due to resonance donation from the ring. |
| LC-MS (ESI-) | m/z 181.07 | [M−H]− | Molecular Ion ; Enhanced sensitivity due to F-induced acidity. |
| ATR-FTIR | 1680 cm⁻¹ | Strong, sharp | C=O stretch ; Shifted downward due to strong intermolecular H-bonding. |
Standardized Self-Validating Analytical Protocols
Protocol A: Self-Validating NMR Acquisition
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Sample Preparation: Dissolve exactly 10.0 mg of 2-fluoro-4-propylbenzoic acid in 0.6 mL of DMSO- d6 (or CDCl₃ if evaluating the monomeric ester form). Causality: DMSO- d6 disrupts the strong carboxylic acid dimers, allowing for sharper aromatic resolution and visibility of the highly deshielded -OH proton (~13.0 ppm)[3].
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Internal Standard Addition: Add 0.05% v/v Tetramethylsilane (TMS).
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Acquisition: Run a standard 1D ¹H experiment (16 scans, 298 K) and a ¹⁹F experiment (with ¹H decoupling).
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Self-Validation Check: Integrate the benzylic triplet at 2.60 ppm and set the value to exactly 2.00. If the compound is pure, the pseudo-triplet at 7.83 ppm must integrate to exactly 1.00 ± 0.05. Any deviation indicates co-eluting impurities or incomplete relaxation (adjust D1 delay if necessary).
Protocol B: Non-Destructive ATR-FTIR Analysis
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Preparation: Do not use KBr pellets. Causality: The hygroscopic nature of KBr introduces water (broad -OH stretch at 3300 cm⁻¹) which masks the native hydrogen-bonded dimeric state of the carboxylic acid.
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Acquisition: Place 2 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent anvil pressure.
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Validation: Verify the presence of a broad, undulating band from 2500–3000 cm⁻¹, which confirms the solid-state dimerization characteristic of HBLC precursors[2].
Fig 2. Standardized, self-validating analytical workflow for structural confirmation and purity assessment.
Applications in Supramolecular Chemistry
The rigorous structural validation of 2-fluoro-4-propylbenzoic acid is paramount because even minor impurities disrupt its primary application: the formation of Hydrogen-Bonded Liquid Crystals (HBLCs) .
When mixed with complementary proton acceptors (such as azopyridine derivatives), the carboxylic acid group of 2-fluoro-4-propylbenzoic acid forms highly directional intermolecular hydrogen bonds. The presence of the ortho-fluorine atom increases the acidity of the proton donor, resulting in a more stabilized hydrogen bond formation compared to non-fluorinated analogs[2]. This supramolecular complexation yields rich liquid crystalline diversity, including the induction of enantiotropic phases and cybotactic nematic phases that are highly sought after in advanced display technologies and electro-optical devices[2].
Sources
- 1. 2-Fluoro-4-propylbenzoic acid (182116-30-9) for sale [vulcanchem.com]
- 2. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00670H [pubs.rsc.org]
- 3. US11046651B2 - Piperazine substituted azapine derivatives and uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
